molecular formula C9H6N2O2S B1612931 4-(Pyridin-2-yl)thiazole-2-carboxylic acid CAS No. 59020-45-0

4-(Pyridin-2-yl)thiazole-2-carboxylic acid

Cat. No. B1612931
CAS RN: 59020-45-0
M. Wt: 206.22 g/mol
InChI Key: SQXPZNRYQFUOOJ-UHFFFAOYSA-N
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Description

4-(Pyridin-2-yl)thiazole-2-carboxylic acid is an organic compound that is a derivative of thiazole and pyridine. It has a wide range of applications in scientific research and has been studied extensively.

Scientific Research Applications

Pharmaceutical Intermediates

4-(Pyridin-2-yl)thiazole-2-carboxylic acid: is primarily used as an intermediate in pharmaceutical synthesis . Its structure is conducive to modifications that can lead to a variety of biologically active compounds. The thiazole ring, in particular, is a component in many drugs due to its bioisosteric properties and ability to engage in hydrogen bonding.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis . It can undergo various chemical reactions, including coupling reactions and nucleophilic substitutions, which are fundamental in constructing complex organic molecules.

Corrosion Inhibition

Derivatives of thiazole, such as 4-(Pyridin-4-yl)thiazol-2-amine , have been studied as corrosion inhibitors for metals in acidic environments . These compounds form a protective layer on the metal surface, significantly reducing the rate of corrosion.

properties

IUPAC Name

4-pyridin-2-yl-1,3-thiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2S/c12-9(13)8-11-7(5-14-8)6-3-1-2-4-10-6/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQXPZNRYQFUOOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CSC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30634438
Record name 4-(Pyridin-2-yl)-1,3-thiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

59020-45-0
Record name 4-(2-Pyridinyl)-2-thiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59020-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Pyridin-2-yl)-1,3-thiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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